An In-depth Technical Guide to 2-(3-(benzylamino)oxetan-3-yl)ethanol: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(3-(benzylamino)oxetan-3-yl)ethanol: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-(benzylamino)oxetan-3-yl)ethanol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, explore plausible synthetic routes, and discuss its potential applications, all grounded in the established principles of medicinal chemistry and process development. The unique combination of a rigid, polar oxetane ring and a flexible benzylamino ethanol side chain makes this compound a valuable scaffold for creating novel chemical entities with potentially enhanced pharmacological profiles.
Chemical Identity and Physicochemical Properties
2-(3-(benzylamino)oxetan-3-yl)ethanol is a substituted oxetane derivative. The central four-membered oxetane ring is trisubstituted, featuring a benzylamino group, an ethanol group, and two methylene groups integral to the ring structure.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
| CAS Number | 1223573-34-9 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| SMILES | OCCC1(NCC2=CC=CC=C2)COC1 | [1] |
The presence of the oxetane moiety is anticipated to significantly influence the molecule's properties. Oxetane rings are known to be polar, three-dimensional structures that can enhance aqueous solubility and metabolic stability when incorporated into drug candidates.[2][3] The tertiary amine introduced by the benzylamino group provides a basic handle for salt formation, which can be crucial for optimizing bioavailability and formulation. The primary alcohol of the ethanol side chain offers a potential site for further chemical modification.
The Scientific Rationale: Why Oxetanes?
The incorporation of oxetanes into molecular scaffolds is a strategic decision in modern drug discovery, driven by the desire to improve key pharmacokinetic and pharmacodynamic parameters.[4] The oxetane motif can be considered a "magic bullet" in medicinal chemistry for several reasons:
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Improved Solubility: The polar nature of the ether oxygen in the strained four-membered ring can significantly enhance a molecule's aqueous solubility, a critical factor for oral bioavailability.[3]
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Metabolic Stability: Oxetanes can block sites of metabolism. For instance, replacing a metabolically labile gem-dimethyl group with a 3,3-disubstituted oxetane can prevent oxidative degradation by cytochrome P450 enzymes.[5]
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Reduced Lipophilicity: In an effort to move away from "greasy" molecules that can have off-target effects, the introduction of polar oxetanes can reduce a compound's lipophilicity (logP).[3]
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Three-Dimensionality: The rigid, non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. This can lead to improved binding affinity and selectivity for biological targets.[2]
Proposed Synthesis and Purification
While a specific, validated synthesis for 2-(3-(benzylamino)oxetan-3-yl)ethanol is not widely published, a plausible synthetic route can be devised based on established oxetane chemistry and standard organic transformations. The following proposed workflow is designed to be robust and amenable to scale-up.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-N bond, suggesting a key intermediate, 2-(3-aminooxetan-3-yl)ethanol, and benzyl bromide or a related electrophile. The amino-oxetane intermediate could, in turn, be synthesized from a suitable oxetane precursor.
Caption: Retrosynthetic analysis of 2-(3-(benzylamino)oxetan-3-yl)ethanol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(2-hydroxyethyl)oxetan-3-one
This key intermediate can be prepared from commercially available starting materials, potentially involving a multi-step sequence that establishes the 3-substituted oxetane core. A possible route could start from a protected 1,3-diol.
Step 2: Reductive Amination to form 2-(3-aminooxetan-3-yl)ethanol
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Reaction Setup: To a solution of 3-(2-hydroxyethyl)oxetan-3-one (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 2.0 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield 2-(3-aminooxetan-3-yl)ethanol.
Step 3: Benzylation to yield 2-(3-(benzylamino)oxetan-3-yl)ethanol
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Reaction Setup: Dissolve 2-(3-aminooxetan-3-yl)ethanol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).
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Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 2-(3-(benzylamino)oxetan-3-yl)ethanol, can be purified by flash column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-(3-(benzylamino)oxetan-3-yl)ethanol.
Spectroscopic Characterization (Anticipated Data)
The structural elucidation of 2-(3-(benzylamino)oxetan-3-yl)ethanol would rely on a combination of standard spectroscopic techniques.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group.- Singlet or doublet for the benzylic CH₂ protons.- Triplets for the ethanol CH₂ protons.- Distinct signals for the oxetane ring protons.- Broad singlet for the -OH and -NH protons (exchangeable with D₂O). |
| ¹³C NMR | - Signals in the aromatic region (δ 127-140 ppm).- Signal for the benzylic carbon.- Signals for the two carbons of the ethanol side chain.- Signals for the carbons of the oxetane ring, including the quaternary carbon at the 3-position. |
| IR Spectroscopy | - Broad O-H stretching band around 3300-3400 cm⁻¹.- N-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands (aromatic and aliphatic).- C-O stretching band for the ether linkage in the oxetane ring. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z 208.1332 (calculated for C₁₂H₁₈NO₂⁺). |
Potential Applications in Drug Discovery
The unique structural features of 2-(3-(benzylamino)oxetan-3-yl)ethanol make it an attractive building block for the synthesis of novel therapeutic agents across various disease areas. The benzylamino ethanol moiety is a common pharmacophore found in a number of biologically active compounds, including β-adrenergic receptor modulators.[6]
The incorporation of the 3-substituted oxetane can be envisioned to:
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Fine-tune Receptor Binding: The rigid oxetane can orient the pharmacophoric elements in a specific conformation, potentially leading to enhanced binding affinity and selectivity for a target receptor.
-
Improve CNS Penetration: While the polarity of the oxetane enhances water solubility, its impact on blood-brain barrier permeability would need to be experimentally determined. In some cases, the introduction of such motifs can modulate CNS exposure.
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Serve as a Scaffold for Library Synthesis: The primary alcohol and secondary amine provide two convenient handles for further chemical diversification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
2-(3-(benzylamino)oxetan-3-yl)ethanol represents a promising and versatile building block for medicinal chemists. Its synthesis, while not yet extensively documented, appears feasible through established synthetic methodologies. The strategic incorporation of the oxetane ring offers a scientifically sound approach to overcoming common challenges in drug development, such as poor solubility and metabolic instability. As the demand for novel chemical matter with improved drug-like properties continues to grow, compounds like 2-(3-(benzylamino)oxetan-3-yl)ethanol are poised to play an increasingly important role in the discovery of the next generation of therapeutics.
References
-
National Center for Biotechnology Information. "Benzylethanolamine" PubChem Compound Summary for CID 4348. [Link]
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. [Link]
-
Xu, T., et al. "Study on Synthesis Of Oxetan-3-ol." ResearchGate, 2016. [Link]
-
Ramirez, A., et al. "Oxetanes in Drug Discovery Campaigns." PMC, 2023. [Link]
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ResearchGate, 2010. [Link]
- Google Patents. New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors.
-
Huang, G., et al. "Applications of oxetanes in drug discovery and medicinal chemistry." PubMed, 2023. [Link]
-
Bull, J. A., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals." ResearchGate, 2021. [Link]
-
Wuitschik, G. "Oxetanes in drug discovery." ETH Zurich Research Collection, 2009. [Link]
- Google Patents. A kind of preparation method of N- benzyl ethyl alcohol amine.
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
- Google Patents. Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
-
PMC. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]
- Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
-
PubMed. Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. [Link]
-
ChemBK. 2-Benzylaminoethanol. [Link]
Sources
- 1. 1223573-34-9|2-(3-(Benzylamino)oxetan-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2746395A1 - New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors - Google Patents [patents.google.com]

